molecular formula C23H32N2O3S B2381815 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine CAS No. 2361880-85-3

1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine

Katalognummer B2381815
CAS-Nummer: 2361880-85-3
Molekulargewicht: 416.58
InChI-Schlüssel: CTFAHZGRSGMROM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown potential in treating B-cell malignancies.

Wirkmechanismus

1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine selectively binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of malignant B-cells. Inhibition of BTK by this compound leads to decreased activation of downstream signaling pathways, such as PI3K-AKT and NF-κB, resulting in decreased proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity, with no significant inhibition of other kinases. This selectivity reduces the risk of off-target effects and toxicity. This compound has also demonstrated good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, this compound has shown efficacy in reducing tumor growth and improving survival in mouse models of CLL and NHL.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound also has good pharmacokinetic properties, making it suitable for oral administration in preclinical studies. However, one limitation of this compound is its relatively low yield in the synthesis process, which may limit its availability for large-scale studies.

Zukünftige Richtungen

There are several future directions for the development of 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine. One potential direction is the combination of this compound with other targeted therapies, such as venetoclax or ibrutinib, to enhance its efficacy in treating B-cell malignancies. Another direction is the investigation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia or mantle cell lymphoma. Additionally, the development of this compound analogs with improved pharmacokinetic properties and higher yield in the synthesis process may also be explored.

Synthesemethoden

The synthesis of 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine involves several steps, starting with the reaction of 2-ethoxy-4-methyl-5-(trifluoromethyl)aniline with 2-bromo-1-(propan-2-yl)benzene to form 1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)-2-bromoethane. The intermediate is then reacted with 4-(4-methylphenyl)piperazine-1-sulfonyl chloride to form this compound. The overall yield of the synthesis is 25%.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth and improving survival in mouse models of CLL and NHL.

Eigenschaften

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S/c1-6-28-22-15-19(5)21(17(2)3)16-23(22)29(26,27)25-13-11-24(12-14-25)20-9-7-18(4)8-10-20/h7-10,15-17H,6,11-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFAHZGRSGMROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.